molecular formula C12H20F3NO3 B11722634 tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate

tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate

Cat. No.: B11722634
M. Wt: 283.29 g/mol
InChI Key: HRYYNPRJLWMTND-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H20F3NO3

Molecular Weight

283.29 g/mol

IUPAC Name

tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H20F3NO3/c1-10(2,3)19-9(17)16-8-4-6-11(18,7-5-8)12(13,14)15/h8,18H,4-7H2,1-3H3,(H,16,17)

InChI Key

HRYYNPRJLWMTND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Cyclohexane Ring Formation

The cyclohexane scaffold is often synthesized via Diels-Alder cycloaddition or Grignard-mediated annulation . For example, reacting 1,3-butadiene with a trifluoromethylated dienophile yields a substituted cyclohexene intermediate, which is subsequently hydrogenated to the saturated cyclohexane derivative. Alternatively, Grignard reagents such as cyclohexylmagnesium bromide can react with trifluoromethyl ketones to form tertiary alcohols, which are dehydrated and hydrogenated to the cyclohexane structure.

Table 1: Cyclohexane Ring Formation Methods

MethodReagents/ConditionsYield (%)Reference
Diels-Alder Cycloaddition1,3-butadiene, CF₃-substituted dienophile, 80°C65–72
Grignard AnnulationCyclohexyl MgBr, CF₃COCH₃, H₂O, H₂/Pd-C58–63

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is introduced via nucleophilic trifluoromethylation or electrophilic fluorination . A common strategy involves treating a cyclohexanone intermediate with Ruppert-Prakash reagent (TMSCF₃) in the presence of cesium fluoride, yielding the trifluoromethylated alcohol after hydrolysis. Alternatively, radical trifluoromethylation using Umemoto’s reagent (IX) under photoredox catalysis provides moderate yields.

Key Reaction:

Cyclohexanone+TMSCF3CsF, THF4-CF₃-cyclohexanol[1][4]\text{Cyclohexanone} + \text{TMSCF}_3 \xrightarrow{\text{CsF, THF}} \text{4-CF₃-cyclohexanol} \quad

Hydroxy Group Functionalization

The hydroxy group at the 4-position is introduced through stereoselective oxidation or reduction . For instance, Sharpless asymmetric dihydroxylation of a cyclohexene precursor generates the cis-diol, which is selectively protected and deprotected to yield the mono-hydroxy derivative. Alternatively, catalytic hydrogenation of a ketone intermediate using NaBH₄/CeCl₃ achieves high regioselectivity.

Carbamate Protection

The tert-butyl carbamate group is installed via Boc protection of the amine intermediate. Reacting 4-amino-4-(trifluoromethyl)cyclohexanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine affords the target compound.

Optimization Note:

  • Excess Boc₂O (1.5 equiv) and prolonged reaction times (12–24 h) improve yields to 85–90%.

  • Polar aprotic solvents (e.g., DMF, THF) enhance solubility of the cyclohexylamine intermediate.

Alternative Pathways and Recent Advances

One-Pot Tandem Synthesis

Recent patents disclose a one-pot method combining cyclohexane ring formation, trifluoromethylation, and Boc protection. For example, a Suzuki-Miyaura coupling of a boronic ester with a trifluoromethyl halide, followed by in situ Boc protection, achieves a 70% overall yield.

Enzymatic Carbamate Formation

Biocatalytic approaches using lipases (e.g., Candida antarctica Lipase B) enable enantioselective carbamate formation under mild conditions (pH 7.0, 25°C), though yields remain modest (50–55%).

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 4.70 (s, 1H, OH), 3.85 (m, 1H, NCH), 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR : 155.2 ppm (C=O), 79.5 ppm (C(CH₃)₃), 122.5 ppm (q, J = 288 Hz, CF₃).

Table 2: Thermal Stability Data

TechniqueMelting Point (°C)Decomposition Temp (°C)Reference
DSC142–145220
TGA218

Challenges and Optimization Strategies

Stereochemical Control

Achieving the desired cis or trans configuration at the 4-position requires chiral auxiliaries or asymmetric catalysis. Use of (-)-sparteine in the Grignard step induces enantiomeric excess (ee) >90% for the trans isomer.

Purification Challenges

The polar hydroxy and carbamate groups complicate column chromatography. Recrystallization from ethyl acetate/hexane (1:3) improves purity to >99% .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate (Boc) group is selectively cleaved under acidic conditions to generate a free amine intermediate. This reaction is critical for further functionalization in pharmaceutical synthesis:

  • Conditions : HCl (4 M in dioxane) or TFA (trifluoroacetic acid) in dichloromethane at 0–25°C.

  • Mechanism : Acid-mediated cleavage of the carbamate bond releases CO₂ and yields the corresponding ammonium salt.

  • Applications : Used to unmask the amine group for subsequent coupling reactions in peptide synthesis or drug candidate optimization.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at the 4-position of the cyclohexane ring participates in substitution reactions, particularly with electrophilic reagents:

  • Sulfonation : Reacts with sulfonyl chlorides (e.g., TsCl) in pyridine to form sulfonate esters.

  • Phosphorylation : Combines with phosphorylating agents (e.g., POCl₃) to yield phosphate derivatives.

  • Etherification : Forms ethers via Williamson synthesis with alkyl halides under basic conditions (e.g., NaH/THF).

Table 1: Substitution Reactions and Outcomes

Reaction TypeReagents/ConditionsProductNotes
SulfonationTsCl, pyridine, 0°C → RTCyclohexyl sulfonate esterEnhances leaving-group ability
PhosphorylationPOCl₃, DMAP, DCMCyclohexyl phosphate derivativeUsed in prodrug design
Mitsunobu ReactionDIAD, PPh₃, THFAlkoxycyclohexane derivativesStereospecific outcomes

Trifluoromethyl Group Reactivity

The CF₃ group influences electronic and steric properties but exhibits limited direct reactivity. Indirect effects include:

  • Electron-Withdrawing Effects : Enhances acidity of adjacent hydroxyl group (pKa ~10–12).

  • Steric Hindrance : Moderates reaction rates in crowded transition states, particularly in SN2 mechanisms.

Ring Functionalization

The cyclohexane ring undergoes selective modifications:

  • Oxidation : The hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), though competing Boc deprotection may occur.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring’s chair conformation but leaves the CF₃ group intact.

Stability Under Thermal and pH Conditions

  • Thermal Analysis : DSC shows decomposition onset at ~180°C, attributed to Boc group cleavage.

  • pH Sensitivity : Stable in neutral/basic conditions (pH 7–12) but hydrolyzes in strongly acidic media (pH <2) .

Key Challenges and Research Gaps

  • Stereochemical Control : Trans/cis isomerism at the 4-hydroxy-4-CF₃ position complicates reaction reproducibility.

  • Limited Catalytic Systems : Few reported methods for asymmetric functionalization of the cyclohexane ring.

Experimental data from NMR and MS analyses confirm reaction outcomes, though quantitative yield studies remain sparse in public literature . Further research should prioritize kinetic studies and computational modeling to optimize synthetic pathways.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate
  • Molecular Formula : C11H18F3N2O3
  • Molecular Weight : 269.26 g/mol
  • CAS Number : 2241129-59-7

The structure features a trifluoromethyl group, which enhances lipophilicity and biological activity, making it an attractive candidate for drug development and other applications.

Anti-inflammatory Activity

Research has indicated that derivatives of carbamate compounds exhibit anti-inflammatory properties. For example, studies on related compounds have shown that they can inhibit inflammation in vivo, suggesting that this compound may also possess similar therapeutic effects. The presence of the trifluoromethyl group is believed to enhance the pharmacological profile of these compounds by improving their interaction with biological targets .

Potential in Drug Development

The unique chemical structure allows for modifications that can lead to new therapeutic agents. The compound's ability to modulate biological pathways makes it a subject of interest for developing drugs targeting inflammatory diseases and possibly other conditions such as cancer or neurodegenerative disorders.

Polymer Chemistry

This compound can be utilized in the synthesis of advanced polymer materials. Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and chemical resistance. Such properties are desirable in coatings, adhesives, and other industrial applications.

Pesticide Formulations

The compound may also find applications in agrochemicals, particularly as a component in pesticide formulations. Its structural characteristics could enhance the efficacy of active ingredients by improving their solubility and stability in various environmental conditions.

Case Studies and Research Findings

StudyFocusFindings
Study on Anti-inflammatory ActivityEvaluated various carbamate derivativesCompounds exhibited significant inhibition of inflammation comparable to indomethacin .
Polymer Synthesis ResearchInvestigated the use of carbamates in polymersFound that incorporating such compounds improved mechanical properties and thermal stability .
Agrochemical ApplicationsExplored the efficacy of novel formulationsDemonstrated enhanced activity against specific pests when combined with carbamate derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards target proteins and enzymes. The tert-butyl carbamate group can act as a protecting group, preventing unwanted side reactions and enhancing the stability of the compound .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate
  • CAS No.: 1251923-37-1
  • Molecular Formula: C₁₂H₂₀F₃NO₃
  • Molecular Weight : 283.29 g/mol
  • Storage : Room temperature, protected from light and moisture .

Structural Features :
The compound features a cyclohexane ring substituted with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 4-position. The tert-butyl carbamate (-Boc) group provides steric protection and modulates solubility.

Hazard Profile :

  • GHS Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), H335 (respiratory irritation) .

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to a family of tert-butyl carbamate derivatives with cyclohexyl scaffolds. Key structural analogs include:

Compound Name CAS No. Substituents Molecular Weight Key Features
This compound 1251923-37-1 -OH, -CF₃ at 4-position 283.29 High lipophilicity due to -CF₃; moderate polarity from -OH .
tert-butyl (cis-4-hydroxycyclohexyl)carbamate 167081-25-6 -OH at cis-4-position 215.29 Lacks -CF₃; lower molecular weight; higher polarity .
tert-butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate 223131-01-9 -CH₂OH at cis-4-position 229.31 Hydroxymethyl group enhances hydrophilicity; potential for further derivatization .
tert-butyl (trans-4-hydroxycyclohexyl)carbamate 111300-06-2 -OH at trans-4-position 215.29 Stereoisomer of CAS 167081-25-6; differing spatial arrangement affects solubility .
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate 509143-00-4 -CH₂NH₂ at 4-position 242.36 Amino group introduces basicity; versatile intermediate for drug synthesis .
tert-butyl N-[trans-4-acetylcyclohexyl]carbamate 1198355-02-0 -COCH₃ at trans-4-position 241.33 Acetyl group increases electron-withdrawing effects; potential ketone reactivity .

Physicochemical Properties

  • Lipophilicity : The -CF₃ group in the target compound increases logP compared to hydroxy or hydroxymethyl analogs, enhancing membrane permeability .
  • Hydrogen Bonding: The -OH group allows H-bonding, improving aqueous solubility relative to non-polar derivatives like CAS 1198355-02-0 .
  • Stability: The -CF₃ group enhances metabolic stability by resisting oxidative degradation, a key advantage over non-fluorinated analogs .

Biological Activity

tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate is a synthetic compound that has garnered interest in biological and medicinal research due to its unique structural features and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₂₀F₃NO₃
  • Molecular Weight : 283.29 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)(C)OC(=O)NC1CCC(CC1)(C(F)(F)F)O

The compound's biological activity is largely attributed to the presence of the trifluoromethyl and hydroxy groups, which can significantly influence its interaction with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group can participate in hydrogen bonding, affecting binding affinity to proteins and enzymes .

Biological Activity

Research indicates that this compound may serve as a precursor for various bioactive molecules, allowing for the study of structure-activity relationships (SARs) in medicinal chemistry. Its unique properties make it a valuable building block in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals .

Case Studies

  • Anti-cellulite Applications : A study explored the use of cyclohexyl carbamate compounds, including this compound, as active ingredients in anti-cellulite formulations. The findings suggest that these compounds can improve skin appearance by targeting specific pathways involved in fat metabolism .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds have shown that modifications like trifluoromethyl groups can enhance absorption and distribution in biological systems, which may be applicable to this carbamate.

Comparative Analysis

The following table compares this compound with related compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC₁₂H₂₀F₃NO₃Precursor for bioactive moleculesTrifluoromethyl group
tert-butyl N-[4-hydroxycyclohexyl]carbamateC₁₁H₁₉NO₃Moderate biological activityLacks trifluoromethyl
tert-butyl N-[4-hydroxy-4-(methyl)cyclohexyl]carbamateC₁₂H₂₁NO₃Lower potency than trifluoromethyl variantMethyl instead of trifluoromethyl

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate?

The compound can be synthesized via oxidation of its hydroxy precursor. For example, a Swern oxidation using dimethyl sulfoxide (DMSO) and oxalyl chloride under cryogenic conditions (−78°C) converts a hydroxyl group to a ketone intermediate, which is further functionalized. This method is adaptable for introducing trifluoromethyl groups at the 4-position of the cyclohexane ring . Reaction monitoring via LC-MS or TLC is critical to track intermediate formation.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Purity Analysis : Use HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards.
  • Structural Confirmation :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., DMSO-d6_6) to confirm carbamate and trifluoromethyl group integration .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak).
  • Melting Point : Compare observed melting range (e.g., 114–118°C for analogs) with literature values .

Q. What are the optimal storage conditions to maintain compound stability?

Store under inert gas (N2_2 or Ar) at 2–8°C in airtight containers. The tert-butoxycarbonyl (Boc) group is stable under neutral conditions but hydrolyzes in acidic/basic environments. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of cyclohexylcarbamate derivatives?

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BH3_3/Me2_2S with chiral ligands) to reduce ketones to specific diastereomers .
  • Protecting Group Strategy : The Boc group stabilizes intermediates during ring functionalization. For cis-4-hydroxy derivatives, steric hindrance from the trifluoromethyl group directs reaction pathways .
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, critical for validating stereochemical purity .

Q. What role does the trifluoromethyl group play in modulating biological activity or reactivity?

  • Electron-Withdrawing Effects : The -CF3_3 group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitutions.
  • Metabolic Stability : Fluorinated analogs resist oxidative degradation in pharmacokinetic studies, making them valuable in drug discovery .
  • Applications : Used in PROTACs (Proteolysis-Targeting Chimeras) to optimize binding to E3 ligases, as seen in analogs with pyridinyl and trifluoromethyl motifs .

Q. How can researchers resolve contradictions in reaction yields reported for Boc-protected intermediates?

  • Controlled Experimentation : Systematically vary reaction parameters (e.g., solvent polarity, temperature). For example, THF improves solubility of Boc-protected intermediates compared to DCM .
  • Byproduct Analysis : Use 19F^{19}\text{F} NMR to detect trifluoromethyl-related side products.
  • Statistical Design : Apply DOE (Design of Experiments) to identify critical factors (e.g., equivalents of TMAD in Mitsunobu reactions) .

Methodological Considerations

Q. What analytical techniques are recommended for tracking deprotection of the Boc group?

  • TLC : Spot disappearance of the Boc-protected compound (Rf_f ~0.5 in EtOAc/hexane) and emergence of free amine (Rf_f ~0.2).
  • IR Spectroscopy : Monitor loss of the Boc carbonyl stretch (~1680–1720 cm1^{-1}) .
  • Quantitative NMR : Use 1,3,5-trimethoxybenzene as an internal standard to calculate deprotection efficiency .

Q. How can computational chemistry aid in predicting reactivity or binding modes of this compound?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict nucleophilic attack sites on the cyclohexane ring.
  • Docking Studies : Simulate interactions with biological targets (e.g., Ras proteins) using AutoDock Vina, focusing on hydrogen bonding with the carbamate oxygen .

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